Tert-butyl 4-oxo-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate
Description
Properties
Molecular Formula |
C14H23NO4 |
|---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
tert-butyl 4-oxo-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate |
InChI |
InChI=1S/C14H23NO4/c1-13(2,3)19-12(17)15-7-4-11(16)10-14(15)5-8-18-9-6-14/h4-10H2,1-3H3 |
InChI Key |
QMJSPIOXBREUBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)CC12CCOCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 4-oxo-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate can be achieved through various synthetic routes. One common method involves the cyclization of piperidin-4-one with but-3-en-1-ol in the presence of sulfuric acid, yielding the desired spirocyclic compound. Another approach involves the use of diethylaminosulfur trifluoride (DAST) as a fluorinating reagent to obtain difluoro derivatives .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-oxo-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate undergoes various chemical reactions, including:
Nucleophilic Addition: The ketone group can react with nucleophiles, leading to the formation of new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include acids or bases for hydrolysis and nucleophiles such as Grignard reagents for nucleophilic addition .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various spirocyclic derivatives .
Scientific Research Applications
Tert-butyl 4-oxo-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate has several scientific research applications:
Chemical Synthesis: It serves as a synthon for the preparation of diverse spirocyclic derivatives.
Biology and Medicine: It has been used in the development of inhibitors for soluble epoxide hydrolase and agonists for free fatty acid receptors.
Industry: The compound is utilized in the synthesis of antibacterial agents and other bioactive molecules.
Mechanism of Action
The mechanism of action of Tert-butyl 4-oxo-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate involves its interaction with specific molecular targets and pathways. For example, it acts as an inhibitor of the MmpL3 protein in Mycobacterium tuberculosis, disrupting the bacterial cell wall synthesis . The compound’s spirocyclic structure allows it to fit into the active sites of enzymes, thereby modulating their activity .
Comparison with Similar Compounds
The structural and functional diversity of spirocyclic compounds allows for tailored applications. Below is a detailed comparison of tert-butyl 4-oxo-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate with its analogs:
Structural Variations
Key Observations :
- Position of Oxo/Oxa Groups : The target compound’s 4-oxo and 9-oxa groups influence hydrogen bonding and solubility compared to analogs like 873924-08-4 (9-oxo) .
- Substituent Effects : Methyl groups (e.g., 7-methyl in ) increase steric hindrance, reducing reactivity but improving metabolic stability.
Key Observations :
- Substituents like phenyl or methoxyphenyl (e.g., 138c ) require multistep reactions, lowering yields compared to simpler analogs.
Physicochemical Properties
Key Observations :
- The 9-oxa group in the target compound enhances polarity, improving solubility compared to non-oxygenated analogs like 778647-35-1 .
- Bioavailability correlates with substituent polarity; 873924-08-4’s 9-oxo group may facilitate membrane permeability .
Key Observations :
Biological Activity
Tert-butyl 4-oxo-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate is a complex organic compound characterized by its unique spirocyclic structure and potential biological activities. This article reviews the biological activity of this compound, summarizing its synthesis, structural features, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 267.32 g/mol. Its structure includes a tert-butyl group, an oxo functional group, and an oxa-aza spiro structure, which contribute to its distinctive chemical properties and potential applications in medicinal chemistry and material science .
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. These methods may include the formation of the spirocyclic structure through cyclization reactions, followed by functional group modifications to enhance biological activity .
Potential Therapeutic Applications
Research indicates that compounds with similar spirocyclic structures exhibit various biological activities, including:
- Antimicrobial Activity : Compounds structurally related to tert-butyl 4-oxo-9-oxa-1-azaspiro[5.5]undecane have shown antimicrobial properties, suggesting potential applications in treating infections .
- Soluble Epoxide Hydrolase Inhibition : A related compound was identified as a potent inhibitor of soluble epoxide hydrolase (sEH), demonstrating oral bioactivity in models for chronic kidney diseases. This suggests that tert-butyl 4-oxo-9-oxa-1-azaspiro[5.5]undecane could also possess similar inhibitory effects .
Case Studies
- Chronic Kidney Disease Model : In studies involving a rat model of anti-glomerular basement membrane glomerulonephritis, a related compound demonstrated significant reductions in serum creatinine levels when administered orally at dosages of 30 mg/kg . This highlights the therapeutic potential of spirocyclic compounds in renal pathologies.
- Antimicrobial Testing : Preliminary tests have indicated that compounds with similar structural motifs exhibit varying degrees of antimicrobial activity against common pathogens. Further investigations are needed to evaluate the specific efficacy of tert-butyl 4-oxo-9-oxa-1-azaspiro[5.5]undecane against specific strains .
Comparative Analysis with Related Compounds
The following table summarizes some related compounds and their notable properties:
| Compound Name | Structural Features | Notable Properties |
|---|---|---|
| Tert-butyl 4-hydroxyquinoline | Hydroxy group instead of oxo | Antimicrobial activity |
| Tert-butyl 1,3-dioxole | Dioxole ring structure | Used in drug synthesis |
| Tert-butyl 4-aminoquinoline | Amino group substitution | Antimalarial properties |
These compounds highlight the uniqueness of tert-butyl 4-oxo-9-oxa-1-azaspiro[5.5]undecane due to its specific spirocyclic structure combined with both oxo and carboxylic functionalities, potentially leading to distinct biological activities compared to its analogs .
Q & A
Q. Example protocol :
- React tert-butyl chloroformate with a spirocyclic amine in THF at 0°C.
- Purify via flash chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity .
Basic: What spectroscopic and analytical methods are critical for characterizing this compound?
Answer:
Essential techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm spirocyclic structure and substituent positions.
- Infrared Spectroscopy (IR) : Identifies carbonyl (C=O, ~1700 cm⁻¹) and carbamate (N–C=O, ~1250 cm⁻¹) groups.
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., 269.34 g/mol) .
- X-ray crystallography : Resolves stereochemistry in crystalline derivatives .
Advanced: How do structural modifications (e.g., substituent variations) impact biological activity?
Answer:
Structure-activity relationship (SAR) studies reveal:
- Amino group substitutions : Methylamino groups enhance binding affinity to neurotransmitter receptors (e.g., σ receptors) .
- Oxygen vs. nitrogen in the spirocycle : Oxygen atoms increase metabolic stability but reduce CNS penetration .
- Carbamate vs. ester groups : Boc protection improves solubility but may mask pharmacophore interactions .
Q. Comparative Table of Analogues :
Basic: What are common impurities generated during synthesis, and how are they resolved?
Answer:
Frequent impurities include:
- Unreacted intermediates : Removed via aqueous workup (e.g., NaHCO₃ washes).
- Diastereomers : Separated using chiral chromatography or recrystallization.
- Oxidation byproducts : Controlled by inert atmosphere (N₂/Ar) during sensitive steps .
Q. Purification Workflow :
Liquid-liquid extraction to remove polar impurities.
Flash chromatography (silica gel, gradient elution).
Final recrystallization from ethanol/water for high-purity isolates .
Advanced: What computational methods predict the compound’s reactivity and target interactions?
Answer:
- Density Functional Theory (DFT) : Models electron distribution to predict nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) : Simulates binding to biological targets (e.g., enzymes, GPCRs) .
- Quantitative Structure-Activity Relationship (QSAR) : Correlates substituent effects with bioactivity .
Q. Case Study :
- InChI Key : NRICOMDILCLNMF-UHFFFAOYSA-N (PubChem) enabled virtual screening against kinase targets .
- Docking scores (< -10 kcal/mol) suggest strong binding to ATP-binding pockets .
Basic: How is the compound’s stability assessed under various storage conditions?
Answer:
Stability studies include:
Q. Optimal Storage :
Advanced: How do conflicting data on biological activity across studies arise, and how are they resolved?
Answer:
Contradictions stem from:
- Assay variability : Differences in cell lines (e.g., HEK293 vs. CHO for GPCR studies) .
- Solubility artifacts : DMSO concentrations >1% may inhibit non-target proteins .
- Stereochemical inconsistencies : Racemic vs. enantiopure samples alter binding kinetics .
Q. Resolution Strategies :
- Standardized protocols : Use identical assay conditions (e.g., ATP concentration in kinase assays).
- Orthogonal validation : Confirm activity via SPR (surface plasmon resonance) and cellular assays .
Basic: What are the compound’s key physicochemical properties relevant to formulation?
Answer:
Critical properties include:
Q. Formulation Guidelines :
- Nanoparticle encapsulation : Improves bioavailability for in vivo models.
- Lyophilization : Stabilizes the compound for long-term storage .
Advanced: What mechanistic insights explain its role in drug discovery?
Answer:
The compound acts as:
- Pharmacophore scaffold : The spirocyclic core mimics natural product frameworks, enabling diverse derivatization .
- Enzyme inhibitor : The 4-oxo group chelates metal ions (e.g., Mg²⁺ in kinases) .
- Allosteric modulator : Conformational flexibility allows binding to cryptic GPCR pockets .
Q. Mechanistic Validation :
- Isothermal Titration Calorimetry (ITC) : Confirms enthalpy-driven binding to target proteins.
- Cryo-EM : Resolves ligand-induced conformational changes in receptor complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
